2-Fluoro-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H5F4NO2S It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)benzenesulfonamide typically involves the introduction of fluorine and trifluoromethyl groups onto a benzenesulfonamide backbone. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzenesulfonamide, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the fluorine atom at the 2-position.
2-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the fluorine atom at the 3-position.
4-Fluoro-3-(trifluoromethyl)benzenesulfonamide: Similar structure but with the fluorine atom at the 4-position.
Uniqueness
2-Fluoro-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H5F4NO2S |
---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO2S/c8-6-4(7(9,10)11)2-1-3-5(6)15(12,13)14/h1-3H,(H2,12,13,14) |
InChI Key |
ZNVRBJRGHZOTHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.